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The interaction between the endogenous peptide AtPep3 and its leucine-rich repeat receptor-

like kinase (LRR-RLK) PEPR1 is a critical component of plant innate immunity and stress

responses in Arabidopsis thaliana.[1][2][3] AtPep3, a damage-associated molecular pattern

(DAMP), is recognized by PEPR1, initiating a signaling cascade that enhances defenses

against pathogens and tolerance to abiotic stresses like salinity.[1][3][4] For researchers in

plant biology and drug development, rigorously confirming this protein-peptide interaction in

vivo is essential for dissecting signaling pathways and identifying potential agrochemical

targets.

This guide provides an objective comparison of key in vivo methods to validate the AtPep3-

PEPR1 interaction, complete with experimental data considerations, detailed protocols, and

workflow visualizations.

AtPep3-PEPR1 Signaling Pathway Overview
Upon binding of AtPep3 to the extracellular LRR domain of PEPR1, the receptor forms a

complex with a co-receptor, likely BAK1, leading to the autophosphorylation of its intracellular

kinase domain.[5] This initiates a downstream signaling cascade involving cytoplasmic kinases

like BIK1, leading to a variety of cellular responses. These responses include an influx of

calcium ions (Ca²⁺), the production of reactive oxygen species (ROS), the activation of

mitogen-activated protein kinases (MAPKs), and the expression of defense-related genes.[6][7]
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Figure 1. Simplified AtPep3-PEPR1 signaling pathway.

Comparison of In Vivo Interaction Methods
Several powerful techniques can be employed to confirm the AtPep3-PEPR1 interaction

directly within living plant cells. Each method offers distinct advantages and provides different

types of data, from qualitative visualization to quantitative biophysical measurements.
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Experimental Protocols and Workflows
Co-Immunoprecipitation (Co-IP)
Co-IP is a foundational technique to demonstrate that two proteins are part of the same

complex within a cell lysate. This protocol is adapted for use with Arabidopsis seedlings

expressing a GFP-tagged PEPR1.
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and-pepr1-receptor-interaction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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